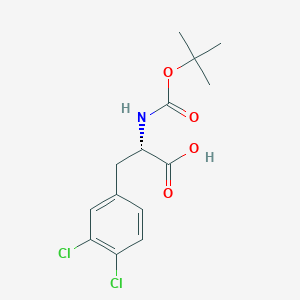

Boc-3,4-dichloro-L-phenylalanine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZIQCCPEDCGGN-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-3,4-dichloro-L-phenylalanine

Introduction: The Strategic Role of a Halogenated Amino Acid

In the landscape of modern drug discovery and peptide chemistry, non-canonical amino acids (ncAAs) are indispensable tools for modulating the pharmacological profiles of bioactive peptides and small molecules. Among these, Boc-3,4-dichloro-L-phenylalanine stands out as a critical building block. Its structure, featuring a dichlorinated phenyl ring, offers researchers a unique handle to enhance biological activity, metabolic stability, and binding selectivity.[1][2]

The strategic placement of chlorine atoms on the aromatic ring significantly alters the electronic and steric properties compared to native phenylalanine. This modification can lead to enhanced hydrophobic interactions, improved resistance to enzymatic degradation, and the ability to serve as a structural mimic or pharmacophore in targeted therapies.[3] This guide provides an in-depth overview of the core chemical properties, analytical methodologies, and practical applications of this compound, tailored for professionals in pharmaceutical research, medicinal chemistry, and materials science.[1]

Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is a white to off-white crystalline powder, and its key identifiers and properties are summarized below.[3]

Identity and Structure

-

Chemical Name : (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dichlorophenyl)propanoic acid[4]

-

Common Synonyms : Boc-L-Phe(3,4-DiCl)-OH, Boc-L-Phe(3,4-Cl2)-OH[1]

-

Molecular Formula : C₁₄H₁₇Cl₂NO₄[1]

The structure is characterized by three key regions: the L-phenylalanine backbone, the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, and the dichlorinated aromatic side chain which dictates its unique utility.

Quantitative Data Summary

The following table outlines the essential quantitative properties critical for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source(s) |

| Melting Point | 120-127 °C | [1] |

| Optical Rotation | [α]²⁰/D = +25.0° ± 1° (c=1.036 in EtOAc) | [1] |

| Purity (Typical) | ≥99% (HPLC) | [1] |

| Solubility | Soluble in organic solvents like Methanol, Dichloromethane (DCM), Dimethylformamide (DMF), and Ethyl Acetate (EtOAc). Insoluble in water. | [5][6][7] |

| Storage Conditions | Store at 0-8°C in a dry, well-ventilated place. | [1] |

From a practical standpoint, the defined melting range indicates a high degree of purity. The positive optical rotation confirms the presence of the L-enantiomer, which is crucial for stereospecific biological interactions. Its solubility profile is typical for a Boc-protected amino acid, driven by the nonpolar Boc and dichlorophenyl groups, making it highly compatible with standard organic synthesis and solid-phase peptide synthesis (SPPS) conditions.

Analytical Characterization and Quality Control

Rigorous analytical confirmation is paramount to ensure the identity, purity, and stability of the material before its use in sensitive applications.

Spectroscopic Profile

-

¹H NMR (Nuclear Magnetic Resonance) : The proton NMR spectrum provides a definitive fingerprint. Expected signals include the characteristic singlet for the nine protons of the tert-butyl group of the Boc protector around 1.4 ppm, multiplets for the α- and β-protons of the amino acid backbone, and signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the three protons on the dichlorinated phenyl ring.

-

¹³C NMR : The carbon spectrum will show a distinct signal for the carbonyl of the Boc group (~155 ppm), the carboxylic acid carbonyl (~175 ppm), and various signals for the aliphatic and aromatic carbons.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) will typically show a prominent ion corresponding to the molecular weight plus a proton [M+H]⁺ at approximately 335.0 m/z or the sodium adduct [M+Na]⁺.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound. A standard quality control protocol is outlined below.

Protocol: Reverse-Phase HPLC for Purity Analysis

-

Column Selection : A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically effective.

-

Mobile Phase Preparation :

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Rationale: TFA is used as an ion-pairing agent to ensure sharp peak shapes for the carboxylic acid.

-

-

Gradient Elution :

-

Start with a high concentration of Solvent A (e.g., 95%).

-

Over 20-30 minutes, run a linear gradient to a high concentration of Solvent B (e.g., 95%).

-

Causality: The gradient elution ensures that any potential impurities with different polarities are effectively separated from the main product peak.

-

-

Detection : UV detection at 220 nm and 254 nm. The 254 nm wavelength is particularly useful for detecting the aromatic phenyl ring.

-

Data Analysis : Purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks. A purity of ≥99% is common for high-quality reagents.[1]

Chemical Reactivity and Synthetic Utility

The utility of this compound lies in its dual reactivity: the acid-labile Boc group and the carboxyl group ready for amide bond formation.

Boc Group Deprotection: Gateway to Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide chemistry, prized for its stability in basic and nucleophilic conditions while being easily removable under acidic conditions.[] This selective lability is fundamental to orthogonal protection strategies in multi-step synthesis.

Caption: Standard workflow for the acid-catalyzed removal of the Boc protecting group.

Protocol: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)

-

Dissolution : Dissolve the Boc-protected amino acid in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Acid Addition : To the stirred solution at 0°C (ice bath), add an excess of TFA, typically in a 1:1 to 1:4 ratio of DCM to TFA.

-

Reaction : Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Workup : Remove the solvent and excess TFA under reduced pressure (in a well-ventilated fume hood). The resulting product is the amine salt (e.g., H₂N-Phe(3,4-DiCl)-OH·TFA), which can often be used directly in the next step after co-evaporation with a solvent like toluene to remove residual acid.[10]

Peptide Coupling: Building the Polypeptide Chain

Once deprotected, the free amino group of 3,4-dichloro-L-phenylalanine is ready to be coupled to the carboxyl group of another amino acid. This is the core reaction in Solid-Phase Peptide Synthesis (SPPS).

Protocol: General Peptide Coupling using HBTU/DIPEA

-

Resin Preparation : Start with the C-terminal amino acid anchored to a solid support (e.g., Wang or Rink Amide resin). Perform Boc deprotection on the resin-bound amino acid as described above, followed by neutralization with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in DCM or DMF.

-

Activation : In a separate vessel, pre-activate the incoming this compound (1.5-3 equivalents). Dissolve it in DMF and add a coupling reagent like HBTU (1.45 eq.) and a base like DIPEA (3-4 eq.). Allow to stir for 2-5 minutes.

-

Mechanism: HBTU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the free amine on the resin.

-

-

Coupling : Add the activated amino acid solution to the neutralized resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring : Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the complete consumption of the free amine.

-

Washing : Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts before proceeding to the next deprotection/coupling cycle.

Applications in Drug Development and Research

The incorporation of this compound into peptides and other molecules is a strategic choice aimed at enhancing specific properties.

-

Enhanced Biological Activity : The electron-withdrawing chlorine atoms can alter the pKa of the aromatic ring and create specific halogen bonding interactions with protein targets, potentially increasing binding affinity and efficacy.[1][3]

-

Increased Metabolic Stability : The C-Cl bonds are highly stable and the bulky chlorine atoms can sterically hinder the action of proteolytic enzymes that would normally cleave the peptide backbone near the phenylalanine residue. This leads to a longer in-vivo half-life.

-

Pharmacophore Mimicry : The dichlorophenyl group can serve as a bioisostere for other chemical groups, such as a naphthalene or a substituted indole ring, allowing for the fine-tuning of receptor interactions in fields like oncology and neurobiology.[1][3]

-

Material Science : The compound can be integrated into polymeric materials to enhance their properties for applications like targeted drug delivery systems.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.

-

Hazard Identification : While not classified as acutely toxic, this compound may cause skin and eye irritation.[11] Inhalation of dust should be avoided. A full review of the Safety Data Sheet (SDS) is mandatory before use.[5][12]

-

Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the solid or its solutions.[5]

-

Handling Procedures : Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[5] Avoid contact with skin and eyes.[5]

-

Storage : Keep the container tightly closed and store in a cool, dry place, typically refrigerated at 0-8°C, to ensure long-term stability.[1]

References

- Bhattacharya, S., et al. (2011). Der Pharma Chemica, 3(3):174-188.

- Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.

- Organic Syntheses. (1988). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.

- National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine. PubChem Compound Summary for CID 637610.

- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Journal of Biomolecular NMR. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns.

- PubMed. (2024). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent.

- Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- Asian Journal of Chemistry. (n.d.). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine.

- Aapptec. (n.d.). Boc-Phe-OH [13734-34-4].

- Beilstein Journal of Organic Chemistry. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. H52053.03 [thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. peptide.com [peptide.com]

- 7. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]

- 9. peptide.com [peptide.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

Boc-3,4-dichloro-L-phenylalanine molecular weight

An In-depth Technical Guide to Boc-3,4-dichloro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-3,4-dichloro-L-phenylalanine (this compound), a non-canonical amino acid derivative crucial in synthetic chemistry and pharmaceutical development. We will explore its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. Furthermore, this document details a standard synthesis protocol, outlines its significant applications in peptide synthesis and drug discovery, presents a robust workflow for its analytical characterization, and provides essential safety and handling guidelines. The objective is to equip researchers and drug development professionals with the critical knowledge required to effectively and safely utilize this versatile chemical building block.

Introduction: The Strategic Importance of Modified Amino Acids

In the landscape of modern drug discovery and materials science, the ability to fine-tune molecular architecture is paramount. Non-canonical amino acids, such as this compound, are pivotal tools in this endeavor. As a derivative of L-phenylalanine, it features two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and two chlorine atoms on the phenyl ring.

The Boc group is a cornerstone of peptide synthesis, providing a stable yet readily cleavable shield for the amino terminus. This protection is essential for directing the sequence-specific formation of peptide bonds without unintended side reactions. The dichloro-substitution on the aromatic side chain is not merely an inert modification; it fundamentally alters the electronic and steric properties of the amino acid. This modification can enhance the metabolic stability of resulting peptides, improve their binding affinity to biological targets, and introduce unique conformational constraints.[1][2] Consequently, this compound serves as a high-value building block in the synthesis of novel peptides and peptidomimetics for therapeutic applications, particularly in oncology and neurobiology where target specificity and stability are critical.[1][2][3]

Physicochemical and Structural Properties

The precise characterization of a chemical compound begins with its fundamental properties. The molecular weight, derived from its molecular formula, is a cornerstone of all stoichiometric calculations in synthesis and analysis.

Key Data Summary

The essential quantitative data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 334.2 g/mol | [1][4] |

| Molecular Formula | C₁₄H₁₇Cl₂NO₄ | [1] |

| CAS Number | 80741-39-5 | [1][4] |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid | [4] |

| Melting Point | 120-127 °C | [1] |

| Optical Rotation [α]²⁰/D | +25.0° ± 1° (c=1.036% in EtOAc) | [1] |

| Purity (Typical) | ≥ 99% (by HPLC) | [1] |

| Appearance | White Solid / Powder | [5] |

Structural Elucidation

The structure consists of an L-phenylalanine core where the amino group is protected by a Boc group, and the phenyl ring is substituted with chlorine atoms at the 3 and 4 positions. This specific substitution pattern is crucial for its intended effects in modifying peptide structures.

Synthesis Protocol: N-Boc Protection

The synthesis of this compound is typically achieved through the N-protection of the parent amino acid, 3,4-dichloro-L-phenylalanine. The following protocol is a standard and robust method adapted from the well-established procedure for Boc protection of amino acids.[6]

Causality: The choice of di-tert-butyl dicarbonate (Boc anhydride) as the protecting agent is based on its high reactivity towards amines under mild basic conditions and the clean byproducts it generates (tert-butanol and CO₂). The aqueous-organic solvent system (tert-butyl alcohol/water) ensures the solubility of both the polar amino acid and the nonpolar Boc anhydride.

Materials and Reagents

-

3,4-dichloro-L-phenylalanine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium hydroxide (NaOH)

-

tert-Butyl alcohol

-

Potassium hydrogen sulfate (KHSO₄)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Step-by-Step Methodology

-

Dissolution: In a suitable reaction vessel, dissolve 3,4-dichloro-L-phenylalanine in a 1:1 mixture of water and tert-butyl alcohol. Add one equivalent of sodium hydroxide to deprotonate the carboxylic acid and facilitate dissolution. Stir until a clear solution is obtained.

-

Boc Anhydride Addition: Cool the solution in an ice bath. Add a slight excess (1.05-1.1 equivalents) of di-tert-butyl dicarbonate dropwise while maintaining vigorous stirring. The reaction is mildly exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.[7]

-

Workup - Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the tert-butyl alcohol.

-

Workup - pH Adjustment: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of a cold aqueous solution of potassium hydrogen sulfate.[6] The product will precipitate as a white solid.

-

Extraction: Extract the acidified aqueous layer three times with ethyl acetate. The organic layers contain the desired product.[6][7]

-

Washing: Combine the organic extracts and wash sequentially with water and then brine. This removes residual salts and water-soluble impurities.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The product can be purified further by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to achieve high purity (≥99%).[7]

Key Applications in Research and Development

This compound is not an end product but a critical intermediate with diverse applications.

-

Peptide Synthesis: Its primary role is as a building block in solid-phase or solution-phase peptide synthesis.[1] The dichloro-phenyl group can impart increased hydrophobicity and resistance to enzymatic degradation in the final peptide, potentially extending its biological half-life.

-

Drug Development: In medicinal chemistry, it is used to create peptides with enhanced efficacy. The chlorine atoms can form halogen bonds or specific steric interactions within a receptor's binding pocket, leading to higher affinity and selectivity. This is particularly valuable in designing targeted therapies for cancer and neurological disorders.[1][2][3]

-

Materials Science: The compound can be incorporated into polymers and other biomaterials to modify their properties, for example, in creating specialized drug delivery systems.[1]

-

Biochemical Research: Researchers use this analog to study protein-protein interactions and enzyme mechanisms, providing insights into biological processes that can inform new therapeutic strategies.[3]

Analytical Characterization Workflow

Ensuring the identity, purity, and chiral integrity of this compound is critical for its successful application. A multi-step analytical workflow provides a self-validating system for quality control.

Caption: Quality control workflow for this compound.

-

Step 1: Identity Confirmation: Mass spectrometry is used to confirm the molecular weight (334.2 Da). ¹H and ¹³C NMR spectroscopy are used to verify the chemical structure, ensuring the correct placement of the Boc group and chlorine atoms.

-

Step 2: Purity Assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard method to determine the purity of the compound, which is typically expected to be ≥99%.[1]

-

Step 3: Chiral Integrity: As the L-enantiomer is required for most biological applications, chiral HPLC is employed to confirm the enantiomeric excess and ensure the absence of the D-isomer.

Safety, Handling, and Storage

While specific toxicological properties for this compound have not been thoroughly investigated, it should be handled with the standard care afforded to all laboratory chemicals.

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[8] In case of contact, wash the affected area thoroughly with water.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Supplier recommendations specify storage at 0-8°C for optimal stability.[1]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This may involve using a licensed disposal company.

Conclusion

This compound, with a precise molecular weight of 334.2 g/mol , is a highly valuable and specialized amino acid derivative. Its strategic design, combining the utility of Boc protection with the modulating effects of dichloro-substitution, makes it an indispensable tool for chemists and pharmacologists. A thorough understanding of its properties, synthesis, and analytical validation is essential for its effective use in advancing peptide-based therapeutics, novel biomaterials, and fundamental biochemical research.

References

- Bhattacharya, S., et al. (2011). Synthesis and characterization of 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide: a dipeptide. Der Pharma Chemica, 3(3), 174-188.

- National Center for Biotechnology Information. (n.d.). Boc-D-phenylalanine. PubChem Compound Summary for CID 637610.

- Pozdnev, V. F. (1988). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, Coll. Vol. 6, 418.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Boc-3,4-dichloro-L-phenylalanine, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

A Guide to the Synthesis of Boc-3,4-dichloro-L-phenylalanine: A Key Intermediate for Advanced Peptide Chemistry

Introduction: The Strategic Importance of Halogenated Amino Acids

In the landscape of modern drug discovery and peptide science, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating the pharmacological profile of therapeutic peptides. Among these, halogenated amino acids have garnered significant attention. Boc-3,4-dichloro-L-phenylalanine is a paramount example of such a synthetically versatile building block. It is an N-terminally protected derivative of 3,4-dichloro-L-phenylalanine, prized for its ability to confer unique properties upon peptides, including enhanced biological activity, increased metabolic stability, and refined binding selectivity.[1][2] The presence of two chlorine atoms on the phenyl ring can profoundly influence intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, making this compound a valuable tool for researchers in oncology, neurobiology, and materials science.[1][2]

This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the most prevalent and reliable laboratory-scale methodology. We will delve into the mechanistic underpinnings of the core reaction, provide a detailed step-by-step protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound is conceptually straightforward, primarily involving the protection of the α-amino group of the parent amino acid. The logical retrosynthetic disconnection leads us to two key precursors: the unnatural amino acid 3,4-dichloro-L-phenylalanine and the amine-protecting reagent, di-tert-butyl dicarbonate (Boc anhydride) .

While various methods exist for the asymmetric synthesis of unnatural amino acids, including chemoenzymatic approaches using transaminases[3], the focus of this guide is the final protection step, which is broadly applicable to many amino acids.

Core Synthesis Protocol: N-tert-Butoxycarbonylation

The most robust and widely adopted method for installing the Boc protecting group is the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic aqueous conditions.[4][5]

Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The amino group of 3,4-dichloro-L-phenylalanine, deprotonated under basic conditions to enhance its nucleophilicity, attacks one of the electrophilic carbonyl carbons of Boc anhydride. This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate anion, which is unstable. This anion subsequently decomposes into the unreactive byproducts carbon dioxide (CO₂) and tert-butoxide. The tert-butoxide is then protonated by the solvent.[1][6][7] The use of a base, such as sodium hydroxide, is crucial to neutralize the carboxylic acid proton and deprotonate the ammonium group of the zwitterionic amino acid, thereby liberating the nucleophilic free amine.

Materials and Reagents

Proper preparation and handling of reagents are critical for the success of the synthesis. All reagents should be of high purity.

| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Notes |

| 3,4-dichloro-L-phenylalanine | C₉H₉Cl₂NO₂ | 234.08 | - | 1.0 eq | Starting amino acid. |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | - | 1.1 eq | Boc-protecting agent. |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1 N (aq) | 2.0 eq | Base catalyst. |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | ~10 mL/g | Organic co-solvent. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | Varies | Extraction solvent. |

| Potassium Bisulfate (KHSO₄) | KHSO₄ | 136.17 | 1 M (aq) | As needed | For acidification. |

| Brine (sat. NaCl) | NaCl | 58.44 | Saturated | Varies | For washing. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed | Drying agent. |

Step-by-Step Experimental Protocol

This protocol is based on a 10 mmol scale synthesis and can be adjusted accordingly.

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichloro-L-phenylalanine (2.34 g, 10 mmol) in a mixture of 1,4-dioxane (25 mL) and 1 N sodium hydroxide solution (10 mL, 10 mmol). Stir vigorously for 15-20 minutes at room temperature until a clear solution is obtained.

-

Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.

-

Addition of Boc Anhydride: To the cooled, stirring solution, add di-tert-butyl dicarbonate (2.40 g, 11 mmol). An additional 10 mL of 1 N NaOH (10 mmol) can be added concurrently or portion-wise to maintain a basic pH (pH 9-10).

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (12-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by checking for the consumption of the starting amino acid (visualized with ninhydrin stain).

-

Work-up - Quenching and Acidification: After the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the 1,4-dioxane. Dilute the remaining aqueous solution with 50 mL of water and cool it in an ice bath. Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of a cold 1 M potassium bisulfate solution. Copious evolution of CO₂ gas will be observed.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash them sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which is often a white solid or a viscous oil.

-

Purification (Optional): If TLC analysis indicates the presence of impurities, the product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate in hexanes as the eluent.[5]

Sources

- 1. homework.study.com [homework.study.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Properties and Applications of Dichlorinated Phenylalanine Derivatives

Foreword: The Strategic Imperative of Non-Natural Amino Acids in Drug Discovery

In the landscape of modern drug discovery and chemical biology, the ability to precisely modulate the structure and function of peptides and proteins is paramount. Natural amino acids, with their inherent diversity, provide a foundational toolkit. However, to overcome challenges such as poor metabolic stability, limited conformational control, and suboptimal binding affinities, researchers are increasingly turning to non-natural amino acids. Among these, halogenated derivatives have emerged as powerful tools for fine-tuning molecular properties. This guide focuses specifically on dichlorinated phenylalanine derivatives, offering a comprehensive exploration of their synthesis, characterization, and strategic application in the design of novel therapeutics and research probes. By understanding the nuanced effects of dichlorination on the phenylalanine scaffold, researchers can unlock new avenues for developing next-generation biomolecules with enhanced efficacy and specificity.

The Rationale for Dichlorination: A Physicochemical Perspective

The introduction of two chlorine atoms onto the phenyl ring of phenylalanine imparts a unique combination of steric and electronic properties that can be leveraged to rationally design peptides with improved characteristics.

-

Steric Bulk and Conformational Constraint: The presence of two chlorine atoms significantly increases the steric bulk of the side chain. This can be strategically employed to restrict the conformational freedom of the peptide backbone, favoring specific secondary structures like β-turns or helical motifs. This pre-organization can lead to a lower entropic penalty upon binding to a target receptor, resulting in enhanced binding affinity.[1][2]

-

Modulation of Hydrophobicity: Dichlorination increases the hydrophobicity of the phenylalanine side chain. This can enhance binding to hydrophobic pockets in target proteins and potentially improve membrane permeability, a critical factor for the bioavailability of peptide-based drugs.

-

Altered Electronic Properties: Chlorine is an electron-withdrawing group, and the presence of two such atoms significantly alters the electronic distribution of the phenyl ring. This can influence cation-π interactions, which are crucial for the recognition of aromatic residues in many biological systems. The altered quadrupole moment of the dichlorinated ring can either strengthen or weaken these interactions, providing a handle for modulating binding affinity and selectivity.[1][2]

Synthesis and Characterization of Dichlorinated Phenylalanine Isomers

The precise positioning of the two chlorine atoms on the phenyl ring gives rise to six structural isomers, each with distinct properties. The synthesis of these non-natural amino acids typically involves multi-step procedures, often starting from commercially available dichlorinated precursors.

General Synthetic Strategies

While specific protocols vary, a common approach for the asymmetric synthesis of dichlorinated phenylalanine derivatives involves the alkylation of a chiral glycine enolate equivalent with a corresponding dichlorobenzyl halide. Another strategy relies on the enzymatic resolution of a racemic mixture or the use of chiral catalysts in the synthetic route.[3][4]

A generalized synthetic workflow is depicted below:

Caption: Simplified fragmentation pathway of dichlorinated phenylalanine in MS.

Applications in Peptide Science and Drug Design

The unique properties of dichlorinated phenylalanine derivatives make them valuable tools for addressing key challenges in peptide-based drug development.

Enhancing Receptor Affinity and Selectivity

The incorporation of a dichlorinated phenylalanine can significantly impact the binding affinity of a peptide to its target receptor. The steric bulk can enforce a bioactive conformation, while the altered electronic properties of the aromatic ring can fine-tune interactions within the binding pocket. For example, replacing a native phenylalanine with 3,4-dichlorophenylalanine in a peptide ligand could enhance binding by promoting a more favorable orientation for hydrophobic and/or halogen-bonding interactions.

Improving Metabolic Stability

Peptides are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic potential. The steric hindrance provided by the dichlorinated side chain can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life.

Case Study: Dichlorophenylalanine in Enzyme Inhibitor Design

Dichlorinated phenylalanine derivatives have been explored as components of enzyme inhibitors. Their rigid structure and unique electronic features can be exploited to design potent and selective inhibitors. For instance, in the design of protease inhibitors, a dichlorophenylalanine residue can be positioned to interact with a hydrophobic pocket in the enzyme's active site, while also influencing the overall conformation of the inhibitor to maximize binding.

The structure-activity relationship (SAR) of such inhibitors can be systematically explored by synthesizing a series of analogues with different dichlorophenylalanine isomers to probe the steric and electronic requirements of the binding site. [5]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating Dichlorophenylalanine

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a peptide containing a dichlorinated phenylalanine residue.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including the desired Fmoc-dichlorophenylalanine-OH isomer)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.

-

For the incorporation of the dichlorinated phenylalanine, use the corresponding Fmoc-protected isomer.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: After complete coupling, wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling and washing steps, perform a final Fmoc deprotection.

-

Wash the resin with DCM.

-

Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Caption: Step-by-step workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion and Future Perspectives

Dichlorinated phenylalanine derivatives represent a versatile and powerful class of non-natural amino acids for the rational design of peptides and peptidomimetics with enhanced therapeutic potential. Their ability to modulate conformation, improve metabolic stability, and fine-tune receptor interactions provides a rich avenue for lead optimization in drug discovery. As synthetic methodologies for these building blocks become more accessible and our understanding of their structural and functional consequences deepens, we can expect to see their increased application in the development of novel therapeutics for a wide range of diseases. Future research will likely focus on exploring the full range of dichlorinated isomers in diverse biological contexts and developing more efficient and scalable synthetic routes to these valuable compounds.

References

- Dougherty, D. A. Cation-π interactions in chemistry and biology: a new view of benzene, Phe, Tyr, and Trp. Science271, 163-168 (1996).

- De Novo Design of Peptides Containing Unnatural Amino Acids. Chemical Reviews117, 12566-12643 (2017).

- Recent Advances in the Synthesis of Unnatural α-Amino Acids. Current Organic Chemistry15, 3648-3675 (2011).

- Enzymatic and Chemoenzymatic Approaches to the Synthesis of Unnatural Amino Acids. Chemical Reviews117, 11581-11650 (2017).

- Structure-Activity Relationship (SAR) and Drug Design. Molecules25, 1359 (2020).

Sources

- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural and synthetic halogenated amino acids—structural and bioactive features in antimicrobial peptides and peptidomimetics [arts.units.it]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Boc-3,4-dichloro-L-phenylalanine for Novel Therapeutic Development

Executive Summary

The development of peptide-based therapeutics often faces the dual challenges of metabolic instability and insufficient binding affinity. The incorporation of non-canonical amino acids represents a cornerstone strategy to overcome these hurdles. This technical guide provides an in-depth analysis of N-α-(tert-butoxycarbonyl)-3,4-dichloro-L-phenylalanine (Boc-3,4-dichloro-L-phenylalanine), a synthetic amino acid derivative poised to significantly impact modern drug discovery. We will explore its fundamental properties, the strategic rationale for its use, its potential therapeutic applications, and detailed protocols for its integration into research and development workflows. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for next-generation therapies.

Introduction: The Strategic Advantage of Halogenation

Peptides are highly specific and potent biological modulators, but their therapeutic potential is often limited by rapid degradation by proteases. The introduction of halogen atoms onto amino acid side chains is a powerful tool for tuning the physicochemical and structural properties of peptides.[1][2] Halogenation, particularly chlorination of the phenylalanine ring, imparts several key advantages:

-

Enhanced Metabolic Stability: The steric bulk and electronic effects of chlorine atoms can shield the peptide backbone from enzymatic cleavage, increasing its circulating half-life.[2]

-

Modulated Hydrophobicity: Dichlorination increases the hydrophobicity of the phenylalanine side chain, which can enhance interactions with hydrophobic pockets in target proteins and influence cell membrane permeability.[3]

-

Altered Electronic Properties: The electron-withdrawing nature of chlorine atoms modifies the aromatic ring's quadrupole moment, potentially leading to stronger and more specific non-covalent interactions (e.g., halogen bonding, altered π-π stacking) with biological targets.[4]

This compound serves as a readily available, protected building block for incorporating these advantages directly into peptides via solid-phase peptide synthesis (SPPS).[5] Its use is particularly relevant in the development of targeted therapies for oncology and neurobiology.[5]

Physicochemical Properties and Synthesis

A comprehensive understanding of the molecule's properties is essential for its effective application in synthesis and formulation.

| Property | Value | Source |

| IUPAC Name | (2S)-3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [6] |

| CAS Number | 80741-39-5 | [5][6] |

| Molecular Formula | C₁₄H₁₇Cl₂NO₄ | [5] |

| Molecular Weight | 334.2 g/mol | [5][6] |

| Appearance | White to off-white powder | [7] |

| Melting Point | 120-127 °C | [5] |

| Purity | ≥ 99% (HPLC) | [5] |

| Storage | 0-8 °C, protected from light and moisture | [5][7] |

Synthesis Rationale: The synthesis of this compound typically involves two key stages: the synthesis of the core amino acid 3,4-dichloro-L-phenylalanine, followed by the protection of its α-amino group with a tert-butoxycarbonyl (Boc) group. The Boc protecting group is acid-labile, making it orthogonal to the base-labile Fmoc group commonly used in SPPS, and is crucial for preventing self-polymerization during peptide coupling reactions.[8] The protection is generally achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[9][10]

Mechanism of Action and Pharmacological Rationale

The incorporation of 3,4-dichloro-L-phenylalanine into a peptide sequence is not merely a substitution but a strategic modification designed to enhance its pharmacological profile.

3.1. Enhanced Target Binding and Specificity

The dichlorinated phenyl ring can engage in unique interactions within a receptor's binding pocket. The altered electronics and hydrophobicity can lead to higher binding affinity and improved selectivity compared to its non-halogenated counterpart. This makes it a valuable component in designing potent enzyme inhibitors or receptor antagonists.[5]

3.2. Increased Proteolytic Resistance

The primary mechanism for enhanced stability is steric hindrance. Proteolytic enzymes have highly specific active sites, and the presence of bulky chlorine atoms on the P1 or other recognition sites of a peptide substrate can prevent proper binding and subsequent cleavage. This resistance to degradation is a critical factor in extending the in vivo half-life of peptide drug candidates.[2][11][12]

3.3. Neuro-Modulatory Potential

Halogenated derivatives of L-phenylalanine have demonstrated significant neuroprotective activity.[1][13] Studies on related compounds show they can reversibly depress excitatory glutamatergic synaptic transmission.[1][14] This is achieved through both presynaptic and postsynaptic mechanisms, reducing neuronal overactivation, which is a key factor in ischemic brain injury (stroke) and other neurodegenerative conditions.[1][13] Peptides incorporating 3,4-dichloro-L-phenylalanine could therefore be designed as novel neuroprotective agents with enhanced stability and potency.

Therapeutic Applications and Development Workflow

The unique properties of this compound make it a versatile tool for developing therapeutics in several key areas.

-

Oncology: Design of potent and stable peptide-based inhibitors of protein-protein interactions (e.g., p53-MDM2) or kinase inhibitors.[15][16] The enhanced stability can lead to prolonged target engagement in the tumor microenvironment.

-

Neuroscience: Development of neuroprotective peptides for conditions like stroke, traumatic brain injury, or neurodegenerative diseases by modulating glutamate receptor activity.[1][13]

-

Antimicrobial Peptides (AMPs): Creation of novel AMPs with improved stability in biological fluids and potentially enhanced membrane disruption capabilities due to increased hydrophobicity.

The general workflow for leveraging this compound in drug discovery follows a logical progression from design to preclinical validation.

Experimental Methodologies

To facilitate the use of this compound, this section provides detailed, self-validating protocols for key experimental workflows.

5.1. Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard Fmoc/tBu strategy for incorporating this compound into a peptide sequence on a Rink Amide resin.

Rationale: SPPS allows for the stepwise assembly of a peptide on an insoluble resin support, with excess reagents washed away after each step, ensuring high purity of the final product.[17][18]

Materials:

-

Rink Amide Resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Fmoc-protected amino acids

-

This compound

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

Procedure:

-

Resin Swelling: Place the Rink Amide resin in a reaction vessel. Add DMF and allow the resin to swell for 1-2 hours with gentle agitation. Drain the DMF.[19]

-

Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and add a fresh portion of the deprotection solution. Agitate for an additional 15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Coupling (Standard Fmoc AA):

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Add the activation mixture to the resin and agitate for 1-2 hours.

-

Monitor coupling completion with a Kaiser test. A negative result (yellow beads) indicates successful coupling.

-

Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

-

-

Incorporation of this compound:

-

Self-validation: The protocol for coupling this modified amino acid is identical to standard amino acids. Consistent results from the Kaiser test after this step validate its compatibility with the chosen chemistry.

-

Dissolve this compound (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Add the activation mixture to the deprotected N-terminus on the resin and agitate for 2-4 hours. Causality Note: The increased steric bulk may slightly slow coupling kinetics, necessitating a longer reaction time.

-

Perform a Kaiser test to confirm completion. If incomplete, repeat the coupling step.

-

Drain and wash the resin as described above.

-

-

Repeat Cycles: Repeat steps 2 and 3 (or 4) for each amino acid in the sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (if the N-terminus is not Boc-protected). Wash and dry the resin under vacuum.

-

Cleavage and Global Deprotection:

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Safety Note: Work in a fume hood and wear appropriate PPE.

-

Add the cleavage cocktail to the dried resin and agitate for 2-4 hours.[19]

-

Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with ether twice.

-

Dry the crude peptide and purify by reverse-phase HPLC.

-

5.2. Protocol: In Vitro Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of a novel peptide containing 3,4-dichloro-L-phenylalanine on a cancer cell line (e.g., PC3 for prostate cancer).

Rationale: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[20][21][22]

Materials:

-

Target cancer cell line (e.g., PC3)

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

-

96-well tissue culture plates

-

Test peptide (dissolved in DMSO, then diluted in serum-free media)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

-

Compound Treatment:

-

Prepare serial dilutions of the test peptide in serum-free medium.

-

Remove the culture medium from the wells and add 100 µL of the diluted peptide solutions.

-

Controls (Essential for Self-Validation):

-

Untreated Control: Wells with cells treated with vehicle (e.g., 0.1% DMSO in media) only. This represents 100% viability.

-

Blank Control: Wells with media only (no cells) to measure background absorbance.

-

Positive Control: Wells treated with a known cytotoxic agent (e.g., doxorubicin).

-

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[23]

-

Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well. Agitate on an orbital shaker for 15 minutes to fully dissolve the crystals.[21][23]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[20]

-

Data Analysis:

-

Subtract the average absorbance of the blank control from all other readings.

-

Calculate percent viability: (Absorbance of Treated Sample / Absorbance of Untreated Control) * 100.

-

Plot percent viability against peptide concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

5.3. Protocol: In Vitro Metabolic Stability Assay

This protocol evaluates the stability of the novel peptide in the presence of human liver microsomes, which contain key Phase I metabolic enzymes (e.g., Cytochrome P450s).

Rationale: Assessing metabolic stability early in development is critical to predict a drug's in vivo half-life. Peptides resistant to degradation will show a slower rate of disappearance over time.[24][25]

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (Cofactor)

-

Test peptide and a control peptide (non-halogenated analog)

-

Acetonitrile (ACN) with an internal standard (for LC-MS/MS)

-

Incubator/water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation: Thaw HLMs at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL protein) in phosphate buffer on ice.[26][27]

-

Reaction Mixture:

-

In microcentrifuge tubes, pre-warm the HLM solution at 37°C for 5 minutes.

-

Add the test peptide to a final concentration of 1 µM.

-

Controls (Essential for Self-Validation):

-

T=0 Sample: Immediately after adding the peptide, transfer an aliquot to a separate tube containing ice-cold ACN to stop the reaction. This represents the 100% starting concentration.

-

Negative Control: A parallel incubation without the NADPH cofactor. Significant compound loss here indicates chemical instability, not metabolic degradation.

-

Positive Control: A compound with known high metabolic clearance (e.g., verapamil or dextromethorphan).[26]

-

-

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: Incubate the mixture at 37°C. At specified time points (e.g., 5, 15, 30, 45, 60 minutes), remove an aliquot and quench the reaction by adding it to a tube containing 3 volumes of ice-cold ACN with an internal standard.[24]

-

Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to HPLC vials and analyze using a validated LC-MS/MS method to quantify the remaining parent peptide at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent peptide remaining versus time.

-

The slope of the line (k) is the elimination rate constant.

-

Calculate the half-life (t₁/₂): t₁/₂ = 0.693 / k.

-

Compare the half-life of the dichlorinated peptide to its non-halogenated analog to quantify the improvement in metabolic stability.

-

Conclusion and Future Directions

This compound is more than a simple amino acid derivative; it is a strategic tool for medicinal chemists to rationally design peptide-based therapeutics with superior drug-like properties. Its ability to confer enhanced metabolic stability and modulate target interactions provides a clear path to developing more effective treatments in oncology, neuroscience, and beyond. Future research should focus on systematically exploring the structure-activity relationships of dichlorination at different positions on the phenylalanine ring and expanding its application to other therapeutic modalities, such as antibody-drug conjugates and diagnostic imaging agents. The robust protocols provided herein offer a validated framework for researchers to unlock the full potential of this powerful building block.

References

- Glushakov, A. V., et al. (2005). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke, 36(8), 1759-1763. [Link]

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

- Glushakov, A. V., et al. (2005). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke. [Link]

- Ahmed, S. A., et al. (2023). MTT Assay protocol. protocols.io. [Link]

- Glushakov, A. V., et al. (2003). L-phenylalanine selectively depresses currents at glutamatergic excitatory synapses. Journal of Neuroscience Research, 72(1), 116-124. [Link]

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]

- Mercell. (n.d.). Metabolic stability in liver microsomes.

- Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UC Irvine, Department of Chemistry. [Link]

- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

- Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.

- Jackson, C. J. (2014). Chlorinated amino acids in peptide production. ANU Open Research. [Link]

- Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay.

- Patt, C. L., et al. (2023). Lysine and Arginine Reactivity and Transformation Products during Peptide Chlorination. Environmental Science & Technology. [Link]

- Grieco, P., et al. (2020). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidimetics. Molecules, 25(24), 5944. [Link]

- PubChem. (n.d.). Boc-D-phenylalanine.

- Stöckl, M., et al. (2021). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemBioChem, 22(5), 849-856. [Link]

- Stöckl, M., et al. (2020).

- Nweke, A., & Tan, H. (2009). Reaction of chlorine dioxide with amino acids and peptides: kinetics and mutagenicity studies. Journal of Environmental Monitoring. [Link]

- GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Lau, J., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2314. [Link]

- Peschke, M., et al. (2020). Enzymatic Late-Stage Halogenation of Peptides.

- Google Patents. (n.d.). Process for preparing Boc protected amino acid by (Boc)2O.

- Sharma, V. K., & Nweke, A. (2011). Reactivity of chlorine dioxide with amino acids, peptides, and proteins.

- Lau, J., et al. (2020). Methods to enhance the metabolic stability of peptide-based PET radiopharmaceuticals. Molecules. [Link]

- DeZellar, W. R., & Bae, J. (2018). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Environmental Science & Technology. [Link]

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Isidro-Llobet, A., et al. (2009). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

- Organic Syntheses. (n.d.). [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.

- Vasile, C. M., et al. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances. [Link]

- Luo, H., et al. (2023). A novel L-phenylalanine dipeptide inhibits prostate cancer cell proliferation by targeting TNFSF9. Biomedicine & Pharmacotherapy. [Link]

- Celly, C. S., et al. (2024). Peptide Therapeutics: Unveiling the Potential against Cancer—A Journey through 1989. Cancers. [Link]

- Luo, H., et al. (2022). A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. International Journal of Molecular Sciences. [Link]gov/36142828/)

Sources

- 1. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. N-Boc-3,4-dichloro-L-phenylalanine, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods to improve the metabolic stability of peptides [creative-peptides.com]

- 13. ahajournals.org [ahajournals.org]

- 14. ahajournals.org [ahajournals.org]

- 15. A novel L-phenylalanine dipeptide inhibits prostate cancer cell proliferation by targeting TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. luxembourg-bio.com [luxembourg-bio.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. MTT (Assay protocol [protocols.io]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. broadpharm.com [broadpharm.com]

- 24. merckmillipore.com [merckmillipore.com]

- 25. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 26. mercell.com [mercell.com]

- 27. researchgate.net [researchgate.net]

The Biological Activity of Halogenated Phenylalanine: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Role of Halogenation in Modulating Biological Activity

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of halogen atoms into bioactive molecules represents a powerful tool for fine-tuning pharmacological properties.[1][2][3] Halogenation of amino acids, particularly the aromatic residue of phenylalanine, offers a nuanced approach to altering the physicochemical characteristics of peptides and proteins.[4][5] This guide provides an in-depth exploration of the synthesis, biochemical incorporation, and diverse biological activities of halogenated phenylalanine analogs, offering insights for researchers, scientists, and drug development professionals.

The introduction of halogens (fluorine, chlorine, bromine, iodine) onto the phenyl ring of phenylalanine can profoundly influence a molecule's hydrophobicity, electronic distribution, and steric profile.[6][7] These modifications, in turn, can modulate protein-ligand interactions, enzyme inhibition, and the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] This guide will delve into the causality behind these effects, providing a framework for the rational design of novel therapeutics and research probes.

I. Synthesis and Incorporation of Halogenated Phenylalanine Analogs

The journey from a simple amino acid to a powerful therapeutic or research tool begins with its chemical synthesis and subsequent incorporation into a biological system. Enzymatic methods are often employed for the synthesis of halogenated L-phenylalanine derivatives, for instance, through the addition of ammonia to a halogenated cinnamic acid.[8]

Key Synthetic Approaches

A variety of synthetic routes have been developed to access halogenated phenylalanine analogs with high purity and stereoselectivity.[5][9] These methods are crucial as the biological activity is often highly dependent on the specific isomer and the position of the halogen.

Experimental Protocol: Enzymatic Synthesis of 4-Chloro-L-phenylalanine

This protocol provides a representative example of an enzymatic approach to synthesizing a halogenated phenylalanine.

-

Reaction Setup: In a temperature-controlled vessel, dissolve 4-chloro-cinnamic acid in an appropriate buffer system.

-

Enzyme Addition: Introduce phenylalanine ammonia-lyase (PAL) to the reaction mixture. The enzyme catalyzes the stereospecific addition of ammonia to the double bond of the cinnamic acid derivative.

-

Incubation: Maintain the reaction at an optimal temperature and pH for the enzyme's activity, typically with gentle agitation.

-

Monitoring: Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC) to track the formation of 4-chloro-L-phenylalanine and the consumption of the starting material.

-

Purification: Once the reaction reaches completion, purify the product using column chromatography to isolate the desired L-enantiomer from any unreacted starting material or byproducts.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Incorporation into Peptides and Proteins

The true utility of halogenated phenylalanine lies in its ability to be incorporated into peptides and proteins, either through solid-phase peptide synthesis or by leveraging the cellular protein synthesis machinery.[10][11][12][13] The genetic incorporation of these non-canonical amino acids allows for the site-specific modification of proteins, opening up avenues for studying protein structure and function in novel ways.[10][13]

II. Modulation of Protein Structure and Function

The substitution of a hydrogen atom with a halogen on the phenylalanine ring can have significant consequences for the structure and function of the resulting protein or peptide. These effects are driven by changes in hydrophobicity, steric bulk, and the introduction of halogen bonds.[4][14]

Impact on Amyloid Formation

A notable area of research is the effect of halogenated phenylalanine on the formation of amyloid fibrils, which are associated with various neurodegenerative diseases.[4][15] Studies on the amyloidogenic peptide NFGAIL have shown that halogenation of the phenylalanine residue can alter the kinetics of fibril formation and the morphology of the resulting aggregates.[4] This modulation is attributed to a combination of hydrophobic and aromatic-aromatic interactions.[4][15]

Altering Conformational Equilibria

In the context of drug design, halogenation can be used to influence the conformational equilibrium of a molecule. For example, in the potent cytotoxic agent monomethyl auristatin F (MMAF), halogenation of the phenylalanine residue was shown to shift the cis/trans equilibrium towards the more biologically active trans isomer.[16] This strategic modification can enhance the potency of a drug by increasing the population of the active conformation.

III. Enzyme Inhibition and Pharmacological Activity

Halogenated phenylalanine derivatives have been extensively studied as inhibitors of various enzymes, particularly those involved in amino acid metabolism and neurotransmitter synthesis.[6][17]

Inhibition of Aromatic Amino Acid Hydroxylases

-

p-Chlorophenylalanine (pCPA): This is a well-known inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[17][18] It acts as a competitive inhibitor in vitro and an irreversible inhibitor in vivo, leading to the depletion of serotonin in the brain.[17] This property has made pCPA a valuable tool in neuroscience research to study the role of the serotonergic system in various physiological and behavioral processes.[17][19]

-

Brominated Phenylalanines: 3-Bromo-DL-phenylalanine and 4-Bromo-DL-phenylalanine are also recognized as potential inhibitors of aromatic amino acid hydroxylases.[6] Their structural similarity to the natural substrates allows them to compete for the active site of these enzymes.[6]

| Compound | Target Enzyme | Effect | Reference |

| p-Chlorophenylalanine | Tryptophan Hydroxylase | Inhibition, Serotonin Depletion | [17] |

| 3-Bromo-DL-phenylalanine | Aromatic Amino Acid Hydroxylases | Potential Inhibition | [6] |

| 4-Bromo-DL-phenylalanine | Aromatic Amino Acid Hydroxylases | Potential Inhibition | [6] |

Neuroprotective and Anticonvulsant Properties

Recent studies have highlighted the neuroprotective potential of halogenated derivatives of L-phenylalanine.[20][21] For instance, 3,5-dibromo-L-tyrosine (a derivative) has demonstrated significant neuroprotection in both in vitro and in vivo models of brain ischemia.[20][21] This effect is attributed to the attenuation of excitatory glutamatergic synaptic transmission.[20][21]

IV. Applications in Drug Discovery and Chemical Biology

The unique properties of halogenated phenylalanines make them valuable assets in the development of novel therapeutics and as probes for studying biological systems.[22][23][24][25]

Drug Development

Halogenated phenylalanines serve as building blocks in the synthesis of new drug candidates for a range of therapeutic areas, including neurological disorders and oncology.[22][23][24][25] The introduction of a halogen can improve metabolic stability, enhance binding affinity, and modulate the overall pharmacokinetic profile of a molecule.[2][3] For example, 3-iodo-L-phenylalanine and 4-iodo-L-phenylalanine have shown cytostatic effects on malignant cells and can enhance their sensitivity to radiation therapy.[26]

Research Tools and Probes

-

Radiolabeling and Imaging: The incorporation of a radioactive halogen isotope, such as iodine-123 or fluorine-18, allows for the use of these amino acids in diagnostic imaging techniques like Positron Emission Tomography (PET).[5][9][27] This enables the non-invasive visualization and quantification of biological processes in vivo.[5][9]

-

Probing Protein Environments: The unique spectroscopic properties of some halogenated phenylalanines, such as o-cyano-phenylalanine, can be exploited to probe the local environment within a protein, providing insights into protein folding and dynamics.[10]

Experimental Workflow: Assessing Biological Activity

The following diagram illustrates a general workflow for evaluating the biological activity of a novel halogenated phenylalanine analog.

Caption: A generalized workflow for the synthesis and biological evaluation of halogenated phenylalanine analogs.

V. Structure-Activity Relationships: The Influence of Halogen Type and Position

The biological activity of a halogenated phenylalanine is not solely determined by the presence of a halogen but is also critically dependent on the specific halogen and its position on the phenyl ring (ortho, meta, or para).[28][29][30]

Halogen Effects on Enantioselectivity and Transporter Affinity

Studies have shown that the enantioselectivity of p-halogenated L-phenylalanine derivatives increases from fluorine to iodine.[29] This trend is influenced by both the inductive and steric effects of the halogen.[29] Furthermore, the position of the halogen can impact the affinity and selectivity for amino acid transporters like LAT1 and LAT2.[28][30] For instance, an iodine substituent at the 2-position (ortho) of L-phenylalanine has been shown to markedly improve LAT1 affinity and selectivity.[30]

Visualizing the Impact of Halogen Position

Caption: The position of halogenation on the phenylalanine ring dictates its biological effects.

Conclusion

Halogenated phenylalanine analogs represent a versatile class of molecules with profound implications for drug discovery and chemical biology. Their ability to modulate protein structure and function, inhibit key enzymes, and serve as building blocks for novel therapeutics underscores their importance in the field. A thorough understanding of the structure-activity relationships governing their biological effects is paramount for the rational design of next-generation drugs and research tools. As synthetic methodologies become more refined and our understanding of the biological consequences of halogenation deepens, the potential applications for these remarkable amino acid derivatives will undoubtedly continue to expand.

References

- Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. (1978). PubMed.

- 3-Iodo-L-phenylalanine. Chem-Impex.

- The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Form

- Neuroprotective action of halogenated deriv

- A Comparative Analysis of the Biological Activities of 3-Bromo-DL-phenylalanine and 4-Bromo-DL-phenylalanine. Benchchem.

- 4-Bromo-DL-phenylalanine | 14091-15-7. J&K Scientific LLC.

- 3-Iodo-α-methyl-L-phenylalanine. MySkinRecipes.

- p-chloro Phenylalanine (CAS 7424-00-2). Cayman Chemical.

- p-Fluoro-DL-phenylalanine 51-65-0. Sigma-Aldrich.

- Syntheses of halogen derivatives of L-tryptophan, L-tyrosine and L-phenylalanine labeled with hydrogen isotopes. (2016). PubMed.

- Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia.

- 4-Bromo-DL-phenylalanine. Chem-Impex.

- Behavioral and biochemical effects of p-chlorophenylalanine, 3-chlorotyrosine and 3-chlorotyramine.

- Neuroprotective Action of Halogenated Deriv

- Fluorinated phenylalanines: synthesis and pharmaceutical applic

- Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. (2021). PubMed Central.

- 3-Iodo-L-phenylalanine. MedChemExpress.

- p-Fluoro-L-phenylalanine | Hydroxylase. TargetMol.

- 4-Bromo-D-phenylalanine. Chem-Impex.

- Acetyl-4-bromo-DL-phenylalanine. Chem-Impex.

- 3-Iodo-L-phenylalanine.

- Structure–activity characteristics of phenylalanine analogs selectively transported by L‑type amino acid transporter 1 (LAT1).

- Fluorinated phenylalanines: synthesis and pharmaceutical applic

- One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. (2025).

- Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. (2014).

- p-Chlorophenylalanine-induced chemical manifestations of phenylketonuria in r

- Halogenase engineering and its utility in medicinal chemistry. (2018). PMC - NIH.

- Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen. (2008). PubMed.

- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). PMC - PubMed Central.

- Unraveling the Biological Activities of Halogenated Phenyl Ketones: A Compar

- The effects of DL-p-chlorophenylalanine and DL-alpha-methyl-p-tyrosine on the brain catecholamine, serotonin and free amino acid contents in r

- p-Fluorophenylalanine | C9H10FNO2 | CID 4654. PubChem - NIH.

- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). MDPI.